环丙基(3-(3-甲基-1,2,4-恶二唑-5-基)-4-苯基吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, and a pyrrolidine ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is known to have low aromaticity and the presence of the weak O–N bond .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学研究应用
合成和化学性质
合成的便捷程序:环丙基化合物已通过多种方法合成,其中一项研究详细介绍了西普罗芬的合成,西普罗芬是一种组胺 H3 受体拮抗剂,展示了环丙基部分在开发受体特异性药物中的用途 (Stark,2000)。
高产率和一锅合成:另一项研究报告了一种高效、高产且一锅合成的苯基环丙基甲酮,突出了该化合物作为抗分枝杆菌剂的潜力 (Dwivedi 等人,2005)。
生物和医药应用
针对 NMDA 受体的拮抗活性:环丙基类似物已被合成并评估为 NMDA 受体的竞争性拮抗剂,显示出神经学应用的潜力 (Dappen 等人,2010)。
抗癌和抗菌剂:芳氧基苯基环丙基甲酮已被确定为一类新型抗分枝杆菌剂,其中一些化合物对 MDR 菌株表现出活性,表明它们在解决耐药感染方面的潜力 (Dwivedi 等人,2005)。
材料科学及其他应用
有机发光二极管 (OLED):具有恶二唑实体的化合物已被用于开发具有低效率滚降的高效 OLED,表明在电子和显示技术中的潜在应用 (Jin 等人,2014)。
晶体堆积和分子相互作用:已经研究了 1,2,4-恶二唑衍生物的晶体堆积,揭示了非共价相互作用在其超分子结构中的功能作用,这可能与分子材料的设计相关 (Sharma 等人,2019)。
作用机制
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with their targets in a way that results in a variety of therapeutic effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways, leading to their broad spectrum of biological activities .
Result of Action
It’s worth noting that some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects .
未来方向
属性
IUPAC Name |
cyclopropyl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-18-16(22-19-11)15-10-20(17(21)13-7-8-13)9-14(15)12-5-3-2-4-6-12/h2-6,13-15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLKNUVORINQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。